molecular formula C8H7ClF3NO B13049972 5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

Cat. No.: B13049972
M. Wt: 225.59 g/mol
InChI Key: CQIWWDDWEPGGRD-ZETCQYMHSA-N
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Description

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is a chiral aromatic compound featuring a phenol core substituted with a chlorine atom at position 2 and a (1S)-1-amino-2,2,2-trifluoroethyl group at position 4.

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

5-[(1S)-1-amino-2,2,2-trifluoroethyl]-2-chlorophenol

InChI

InChI=1S/C8H7ClF3NO/c9-5-2-1-4(3-6(5)14)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m0/s1

InChI Key

CQIWWDDWEPGGRD-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(F)(F)F)N)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenol with a trifluoroethylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenol moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the amino and chlorophenol groups contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol

Key Structural Differences :

  • Functional Group: The compound features a trifluoroethanol group (-CH(OH)-CF₃) attached to the 5-amino-2-chlorophenyl ring, whereas the target compound has a phenol group (-OH) at position 2 and a chiral amino-trifluoroethyl (-CH(NH₂)-CF₃) group at position 5.

Physicochemical Properties (from ):

Property Value
Molecular Formula C₈H₇ClF₃NO
Molecular Weight 225.59 g/mol
Synonyms SCHEMBL18048552, MFCD30833335

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride

Key Structural Differences :

  • Substituent Positions: The amino group is at position 2, and the chlorine at position 5 (vs. reverse positions in the target compound).
  • Functional Groups: Contains a geminal diol (-C(OH)₂-) and a hydrochloride salt, unlike the phenol and free amino group in the target compound.

Safety and Handling (from ):

Property Value
CAS Number 214353-17-0
EC Number 606-764-7
Hazard Profile Requires stringent handling under GHS guidelines, suggesting higher reactivity or toxicity compared to neutral analogs.

Structural and Functional Analysis

Impact of Substituent Positioning

  • Chlorine and Amino Groups: In the target compound, chlorine at position 2 and the amino group at position 5 may enhance hydrogen-bonding interactions with biological targets compared to the reversed positions in ’s compound.
  • Trifluoromethyl Groups : Both the target compound and analogs utilize trifluoromethyl groups to improve metabolic stability and membrane permeability.

Stereochemical Considerations

  • The (1S) configuration in the target compound may confer enantioselective binding to biological receptors, a feature absent in non-chiral analogs like 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol.

Biological Activity

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is a compound of interest due to its potential biological activities. This article examines its synthesis, properties, and biological effects based on diverse research findings.

  • Molecular Formula : C₈H₇ClF₃NO
  • Molecular Weight : 225.596 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : Approximately 270.6 °C at 760 mmHg
  • Flash Point : 117.5 ± 27.3 °C

These properties suggest that the compound has a stable structure conducive to further biological testing.

Synthesis and Characterization

The synthesis of this compound involves reactions between specific precursors, including 2-amino-4-chlorophenol and trifluoropropene derivatives. The process typically requires controlled conditions such as temperature and atmosphere to yield the desired product effectively .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating promising results in inhibiting growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.9 to 31.5 µg/ml against Staphylococcus aureus .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. In vitro studies have evaluated its efficacy against multiple human cancer cell lines, revealing varying degrees of inhibition of tumor growth. Some derivatives showed comparable potency to established chemotherapeutics like cisplatin .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Studies indicate that some phenolic compounds can trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in clinical settings .

Cytotoxicity Assessment

In a separate investigation focused on cytotoxicity, derivatives were tested against a panel of human cancer cell lines. The study reported that certain derivatives exhibited significant cytotoxic effects with IC50 values indicating strong potential for development as anticancer drugs .

Data Summary Table

Property/ActivityValue/Description
Molecular FormulaC₈H₇ClF₃NO
Molecular Weight225.596 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point~270.6 °C
Flash Point117.5 ± 27.3 °C
Antimicrobial MIC (Staphylococcus aureus)3.9 - 31.5 µg/ml
Cytotoxicity (IC50)Comparable to cisplatin

Q & A

Q. What are the key structural features and stereochemical considerations for 5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol?

The compound features a chiral center at the 1S position of the trifluoroethylamine group, a chlorine substituent at the 2-position of the phenol ring, and a trifluoromethyl group. Stereochemical confirmation requires techniques like single-crystal X-ray diffraction, as demonstrated in studies of analogous compounds (e.g., 4-Chloro-2-((1R)-1-aminopropyl)phenol, resolved via X-ray crystallography ). Nuclear magnetic resonance (NMR) with chiral shift reagents can further validate enantiomeric purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for chlorophenol derivatives, which recommend:

  • Use of PPE (gloves, goggles, lab coat).
  • Immediate medical consultation upon exposure, as symptoms may manifest hours post-exposure .
  • Storage in a cool, ventilated area away from oxidizers .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : To confirm aromatic substitution patterns and amine proton environments.
  • Mass spectrometry (MS) : For molecular weight validation.
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., -NH2, -OH).
  • X-ray crystallography : For absolute stereochemical assignment, as used in structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Key strategies include:

  • Reaction optimization : Adjusting solvent systems (e.g., ethanol/water mixtures) and temperature (reflux conditions improve cyclization efficiency, as seen in analogous syntheses ).
  • Catalyst screening : Transition-metal catalysts or chiral auxiliaries to enhance enantioselectivity.
  • Purification : Silica gel chromatography with gradients (e.g., ethyl acetate/petroleum ether) to isolate the target compound from byproducts .

Q. How can contradictory biological activity data across studies be resolved?

  • Reproducibility checks : Validate assay conditions (pH, temperature, cell lines).
  • Purity verification : Use HPLC to confirm >95% purity (as emphasized in catalog entries for related compounds ).
  • Mechanistic studies : Employ molecular docking or enzyme inhibition assays to clarify target interactions.

Q. What computational approaches predict the compound’s reactivity and binding affinity?

  • Density functional theory (DFT) : To model electronic properties and reaction pathways.
  • Molecular dynamics (MD) simulations : Assess stability in biological environments.
  • ADMET prediction tools : Use platforms like EPA DSSTox to estimate pharmacokinetic profiles.

Q. How can enantiomeric purity be rigorously assessed?

  • Chiral HPLC : Compare retention times against racemic mixtures.
  • Optical rotation : Measure specific rotation ([α]D) and compare to literature values.
  • X-ray crystallography : Definitive confirmation of absolute configuration .

Q. What strategies mitigate degradation during long-term storage?

  • Temperature control : Store at –20°C in amber vials to prevent photodegradation.
  • Inert atmosphere : Use argon or nitrogen to minimize oxidation.
  • Stability assays : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% humidity) .

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